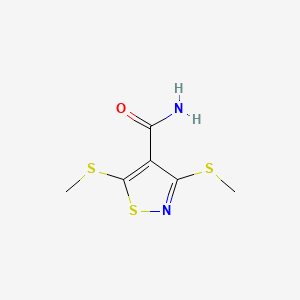

3,5-Di(methylthio)isothiazole-4-carboxamide

Description

The exact mass of the compound 3,5-Di(methylthio)isothiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Di(methylthio)isothiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di(methylthio)isothiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS3/c1-10-5-3(4(7)9)6(11-2)12-8-5/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXDEAYNLDINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321667 | |

| Record name | 3,5-di(methylthio)isothiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-14-0 | |

| Record name | 3,5-Bis(methylthio)-4-isothiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 379558 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4886-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-di(methylthio)isothiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

discovery and history of isothiazole-4-carboxamides

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Di(methylthio)isothiazole-4-carboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the compound 3,5-Di(methylthio)isothiazole-4-carboxamide (CAS 4886-14-0). Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages empirical data from closely related isothiazole and thiazole derivatives to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies for these predictions are transparently explained, offering a robust framework for researchers working with this and similar chemical entities. This document is structured to deliver not just data, but also the scientific reasoning behind the spectral interpretations, thereby serving as a practical tool in both academic and industrial research settings.

Introduction: The Significance of 3,5-Di(methylthio)isothiazole-4-carboxamide

Isothiazole-containing compounds are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities. The isothiazole ring is a bioisostere for various functional groups, contributing to the diverse pharmacological profiles of these molecules. 3,5-Di(methylthio)isothiazole-4-carboxamide, with its unique substitution pattern, presents a scaffold of interest for further chemical exploration and drug discovery endeavors. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds. This guide aims to fill the current void in the literature by providing a comprehensive, albeit predictive, spectroscopic profile of this molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is fundamental for elucidating the proton environment of a molecule. For 3,5-Di(methylthio)isothiazole-4-carboxamide, we anticipate a relatively simple spectrum, with key signals arising from the two methylthio groups and the carboxamide protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Di(methylthio)isothiazole-4-carboxamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| -S-CH₃ (at C3) | 2.5 - 2.7 | Singlet | 3H | The chemical shift of methylthio groups on heterocyclic rings is influenced by the electronic nature of the ring and adjacent substituents. In similar methylthio-substituted thiazole and isothiazole systems, these protons typically resonate in this region. The electron-withdrawing nature of the isothiazole ring deshields these protons. |

| -S-CH₃ (at C5) | 2.6 - 2.8 | Singlet | 3H | This methylthio group is expected to be slightly more deshielded than the one at the C3 position due to the proximity of the carboxamide group at C4. The difference in chemical shift between the two methylthio groups is anticipated to be small. |

| -C(=O)NH₂ | 6.5 - 8.5 | Broad Singlet | 2H | Amide protons exhibit a wide range of chemical shifts and often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water in the solvent. The exact chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, these protons are more likely to be observed as two distinct broad singlets. |

Experimental Protocol for ¹H NMR Acquisition:

A standardized protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Di(methylthio)isothiazole-4-carboxamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxamides to ensure the observation of the exchangeable NH₂ protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[1]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Di(methylthio)isothiazole-4-carboxamide

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| -S-CH₃ (at C3) | 15 - 20 | The methyl carbons of methylthio groups typically resonate in this upfield region. |

| -S-CH₃ (at C5) | 16 - 22 | Similar to the proton spectrum, a slight downfield shift might be observed for the methyl carbon at C5 compared to C3. |

| C4 | 110 - 125 | This carbon is part of the isothiazole ring and is substituted with a carboxamide group. Its chemical shift is influenced by the heteroatoms and the carbonyl group. |

| C3 | 150 - 165 | The isothiazole ring carbons are generally deshielded. C3, bonded to sulfur and adjacent to nitrogen, will appear in this downfield region. |

| C5 | 160 - 175 | C5 is also significantly deshielded due to its position between two sulfur atoms and adjacent to the nitrogen. |

| -C(=O)NH₂ | 165 - 175 | The carbonyl carbon of the carboxamide group is expected in this characteristic downfield region. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a 45-degree pulse angle.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[1]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3,5-Di(methylthio)isothiazole-4-carboxamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide) | 3400 - 3100 | Medium-Strong, Broad | Symmetric and Asymmetric Stretching |

| C-H (Methyl) | 3000 - 2850 | Medium | Stretching |

| C=O (Amide I) | 1680 - 1640 | Strong | Stretching |

| N-H (Amide II) | 1640 - 1550 | Medium-Strong | Bending |

| C=N (Isothiazole Ring) | 1550 - 1450 | Medium | Stretching |

| C-N | 1400 - 1200 | Medium | Stretching |

| C-S | 800 - 600 | Medium-Weak | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 3,5-Di(methylthio)isothiazole-4-carboxamide

| Ion | Predicted m/z | Rationale |

| [M]⁺˙ | 220 | Molecular ion peak corresponding to the molecular weight of C₆H₈N₂OS₃. The presence of multiple sulfur atoms will result in a characteristic isotopic pattern. |

| [M-NH₂]⁺ | 204 | Loss of the amino group from the carboxamide. |

| [M-C(=O)NH₂]⁺ | 177 | Loss of the entire carboxamide group. |

| [M-SCH₃]⁺ | 173 | Loss of a methylthio radical. |

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) could also be used, which would likely lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing three sulfur atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like 3,5-Di(methylthio)isothiazole-4-carboxamide.

Caption: General workflow for spectroscopic characterization.

Conclusion: A Predictive Yet Practical Framework

This technical guide has presented a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 3,5-Di(methylthio)isothiazole-4-carboxamide. While based on predictions from analogous structures, the provided data and interpretations offer a solid foundation for researchers. The included experimental protocols represent best practices in the field and should be followed to obtain high-quality experimental data. It is our hope that this guide will facilitate the research and development of novel isothiazole-based compounds by providing a valuable point of reference.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Guide: 3,5-Di(methylthio)isothiazole-4-carboxamide Scaffolds in Medicinal Chemistry

Executive Summary

The 3,5-di(methylthio)isothiazole-4-carboxamide scaffold represents a highly versatile, electron-deficient heterocyclic core in medicinal chemistry. Distinguished by its dense functionalization potential, this scaffold serves as both a bioactive pharmacophore (antiviral, antifungal) and a critical synthetic intermediate for accessing complex 3,5-disubstituted isothiazoles. This guide details the synthesis, reactivity profiles, and therapeutic applications of this moiety, emphasizing the regioselective chemistry that allows for precise structure-activity relationship (SAR) tuning.

Chemical Architecture & Synthesis

The synthesis of the 3,5-di(methylthio)isothiazole core is a classic example of [3+2] atom fragment assembly using carbon disulfide as a sulfur source. The process is robust, scalable, and proceeds through a distinct dithiolate intermediate.

Synthetic Pathway

The most efficient route utilizes malononitrile and carbon disulfide in the presence of a base to form a 1,1-dithiolate, which undergoes cyclization and methylation.

Figure 1: Synthetic route to 3,5-di(methylthio)isothiazole-4-carboxamide.[1]

Critical Synthetic Considerations

-

Step 1 (Dithiolate Formation): The reaction of malononitrile with

requires a strong base (typically KOH or NaH) in a polar aprotic solvent (DMF or DMSO) to stabilize the dianion. -

Step 2 (Cyclization/Methylation): The addition of a methylating agent (MeI) triggers the formation of the isothiazole ring. The sulfur atoms act as nucleophiles, attacking the methyl groups.

-

Step 3 (Hydrolysis): The conversion of the nitrile (-CN) to the primary amide (-CONH2) must be controlled to prevent over-hydrolysis to the carboxylic acid. Using alkaline hydrogen peroxide (Radziszewski reaction conditions) is often superior to acid hydrolysis for preserving the S-methyl groups, which can be sensitive to harsh acidic oxidation.

Reactivity & Regioselectivity (Expertise Section)

A defining feature of the 3,5-di(methylthio)isothiazole ring is the differential reactivity of the sulfur substituents. This is the key to generating diverse libraries for SAR studies.

Electrophilicity of the 5-Position

The isothiazole ring is electron-deficient. The position 5 (adjacent to the sulfur in the ring) is significantly more electrophilic than position 3 (adjacent to the nitrogen).

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Implication: The 5-SMe group acts as a leaving group and can be selectively displaced by amines, alkoxides, or thiols, while the 3-SMe group remains intact.

-

Application: This allows the synthesis of "Janus" molecules—isothiazoles with two different substituents at the 3 and 5 positions.

Figure 2: Reactivity profile of the scaffold showing regioselective hot spots.

Medicinal Chemistry & Therapeutic Applications[1][2][3][4][5]

Structure-Activity Relationship (SAR)

The 3,5-di(methylthio)isothiazole-4-carboxamide scaffold serves as a template where the SMe groups modulate lipophilicity (

| Position | Modification | Effect on Activity |

| 3-Position | Retention of SMe | Maintains lipophilicity; critical for hydrophobic pocket binding in viral polymerases. |

| 4-Position | Carboxamide (-CONH2) | Primary H-bond donor. Essential for interaction with backbone carbonyls in target proteins (e.g., MEK, viral proteases). Can be dehydrated to -CN or cyclized to oxadiazoles. |

| 5-Position | Displacement of SMe | The "Diversity Vector." Substitution with bulky aryl groups (e.g., 4-chlorophenyl) often enhances potency against specific viral targets by filling hydrophobic pockets. |

Therapeutic Areas

-

Antiviral Agents (Picornaviruses):

-

Derivatives of isothiazole-4-carboxamides (and their nitrile precursors) have shown broad-spectrum activity against Rhinovirus and Coxsackievirus.

-

Mechanism: They often bind to the viral capsid protein or inhibit viral replication enzymes (polymerases). The 3-methylthio-5-phenyl motif is a known pharmacophore in this class.

-

-

Antifungal & Antibacterial:

-

The isothiazole ring is a bioisostere of thiazole, a privileged structure in antimicrobials (e.g., sulfathiazole). The bis(methylthio) analogs exhibit activity against Candida albicans by disrupting cell wall synthesis.

-

-

MEK Inhibitors:

-

Isothiazole-4-carboxamidines (directly derived from the carboxamide/nitrile) act as allosteric inhibitors of MEK1/2 kinases, preventing the phosphorylation of ERK1/2 in the MAPK signaling pathway.

-

Experimental Protocols

Protocol: Synthesis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile

Note: This is the precursor to the carboxamide.

Reagents: Malononitrile (10 mmol),

-

Salt Formation: Dissolve malononitrile in DMF at 0°C. Add KOH portion-wise. Stir for 30 min.

-

Addition of CS2: Add

dropwise while maintaining temperature < 10°C. The solution will turn deep red/orange (formation of dithiolate). Stir for 1 hour. -

Methylation: Add Methyl Iodide (MeI) dropwise. The reaction is exothermic; maintain cooling. Stir at room temperature for 4 hours.

-

Workup: Pour the mixture into ice-water (100 mL). The product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Yield: Typically 70-85%.

-

Characterization:

NMR (CDCl3) shows a singlet for SMe groups (approx.

-

Protocol: Hydrolysis to 3,5-Di(methylthio)isothiazole-4-carboxamide

Method: Alkaline Hydrolysis (Radziszewski Conditions).

-

Dissolution: Dissolve 3,5-bis(methylthio)isothiazole-4-carbonitrile (5 mmol) in Ethanol (15 mL).

-

Reagent Addition: Add 6M NaOH (2 mL) followed by

(5 mL) dropwise.-

Note: The reaction is exothermic. Monitor temperature (keep < 60°C).

-

-

Reaction: Stir at 50°C for 2-3 hours. Monitor by TLC (disappearance of nitrile spot).

-

Isolation: Cool to room temperature. Neutralize carefully with 1M HCl. The carboxamide often precipitates upon cooling/neutralization.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: IR spectrum will show loss of -CN stretch (~2220 cm⁻¹) and appearance of Amide I/II bands (~1650-1690 cm⁻¹).

-

References

-

Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]

-

Isothiazole synthesis (Review). Organic Chemistry Portal. [Link]

-

Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors. PubMed. [Link]

-

5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) (Synthetic Reactivity). MDPI. [Link]

Sources

A Researcher's Guide to the Commercial Availability and Application of 3,5-Di(methylthio)isothiazole-4-carboxamide

Introduction

The isothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1] This guide provides an in-depth technical overview of a specific derivative, 3,5-Di(methylthio)isothiazole-4-carboxamide, for researchers and professionals in drug development. We will delve into its chemical properties, commercial availability, safe handling protocols, and potential research applications, offering a comprehensive resource for its procurement and use in a laboratory setting.

Chemical Profile and Properties

3,5-Di(methylthio)isothiazole-4-carboxamide is a heteroaromatic compound characterized by an isothiazole ring substituted with two methylthio groups and a carboxamide functional group.[2] This combination of functional groups suggests potential for various chemical modifications and biological interactions.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 4886-14-0 | [2][3] |

| Molecular Formula | C6H8N2OS3 | [2][3] |

| Molecular Weight | 220.34 g/mol | [2][3] |

| IUPAC Name | 3,5-bis(methylthio)isothiazole-4-carboxamide | [2] |

| Synonyms | 3,5-DI(METHYLTHIO)ISOTHIAZOLE-4-CARBOXAMIDE; 3,5-BIS(METHYLTHIO)ISOTHIAZOLE-4-CARBOXAMIDE; 3,5-Bis(methylthio)-4-isothiazolecarboxamide; 4-Isothiazolecarboxamide, 3,5-bis(methylthio)- | [2] |

| SMILES | O=C(C1=C(SC)SN=C1SC)N | [3] |

| InChI Key | BCSXDEAYNLDINS-UHFFFAOYSA-N | [2] |

Commercial Availability for Research

Our investigation indicates that 3,5-Di(methylthio)isothiazole-4-carboxamide is available from several specialized chemical suppliers that cater to the research and development community. It is crucial to note that all identified suppliers explicitly state that this compound is for research use only and not for animal or human consumption.[2]

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities | Contact for Pricing |

| Amerigo Scientific | Not specified | Inquire | Required |

| AiFChem | 97% | 1g, 5g, 10g | [2] |

| BLDpharm | Not specified | Inquire | [3] |

Procurement Workflow:

The process of acquiring 3,5-Di(methylthio)isothiazole-4-carboxamide for research purposes typically follows a standard procedure for chemical procurement. This involves identifying a suitable supplier, obtaining a quote, and ensuring compliance with institutional and regulatory purchasing requirements.

Caption: Conceptual derivatization of the core molecule.

Conclusion

3,5-Di(methylthio)isothiazole-4-carboxamide is a commercially available research chemical with potential applications in antimicrobial discovery and as a scaffold in medicinal chemistry. Researchers can procure this compound from specialized suppliers, ensuring adherence to safety and handling protocols. Further investigation into its biological activities is warranted to fully elucidate its therapeutic and scientific potential.

References

-

Amerigo Scientific. 3,5-Di(methylthio)isothiazole-4-carboxamide. [Link]

-

Science of Synthesis. Product Class 15: Isothiazoles. Thieme, 2004. [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 3,5-Di(methylthio)isothiazole-4-carboxamide

This is a comprehensive application note and protocol for the synthesis of 3,5-Di(methylthio)isothiazole-4-carboxamide . This guide is designed for medicinal chemists and process development scientists, prioritizing high-fidelity chemical logic, safety, and reproducibility.[1]

Abstract & Scope

This protocol details the synthesis of 3,5-Di(methylthio)isothiazole-4-carboxamide , a highly functionalized isothiazole scaffold relevant to agrochemical and pharmaceutical discovery (e.g., as a precursor to fused bicyclic systems or as a bioisostere in antiviral research).[1]

Unlike common isothiazole syntheses that yield 3-amino derivatives (via ammonia cyclization), this protocol utilizes a Nucleophilic Aromatic Substitution (

Key Chemical Challenges Addressed

-

Regiocontrol: Preventing the formation of 3-amino-5-methylthioisothiazoles.

-

Safety: Managing the exothermic chlorination of dithiolate salts.

-

Purification: Stepwise validation of intermediates (Nitrile

Amide).

Retrosynthetic Analysis & Pathway Logic

The synthesis is deconstructed into three distinct phases to ensure structural integrity. The core isothiazole ring is constructed first as a dichloro-template, followed by functional group installation.[1]

Figure 1: Retrosynthetic strategy prioritizing the 3,5-dichloro intermediate for flexible substitution.

Detailed Experimental Protocol

Phase 1: Synthesis of 3,5-Dichloroisothiazole-4-carbonitrile

Objective: Construct the isothiazole core with leaving groups at positions 3 and 5. Mechanism: Reaction of malononitrile with carbon disulfide forms a dithiolate, which undergoes oxidative cyclization/chlorination with chlorine gas.[1]

Reagents:

-

Malononitrile (1.0 eq)[1]

-

Carbon Disulfide (

) (1.0 eq)[1] -

Sodium Hydroxide (2.0 eq)[1]

-

Chlorine Gas (

) (Excess) -

Solvent: DMF or Water/Alcohol mixture[1]

Procedure:

-

Dithiolate Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Malononitrile (6.6 g, 100 mmol) in DMF (50 mL).

-

Cool to 0°C. Add

(6.0 mL, 100 mmol) dropwise. -

Add NaOH (8.0 g, 200 mmol) dissolved in minimal water dropwise, maintaining temperature <10°C. The solution will turn yellow/orange (formation of disodium 2,2-dicyanoethene-1,1-bis(thiolate)). Stir for 1 hour.

-

Chlorination (Critical Step): Cool the reaction mixture to -5°C. Slowly bubble

gas through the solution. -

Workup: Pour the mixture onto crushed ice (500 g). The product, 3,5-Dichloroisothiazole-4-carbonitrile , will precipitate as a solid.

-

Purification: Filter the solid, wash copiously with cold water, and recrystallize from ethanol/water.

-

Yield: ~60-70%

-

Appearance: White to pale yellow crystals.[1]

-

Phase 2: Functionalization to 3,5-Bis(methylthio)isothiazole-4-carbonitrile

Objective: Replace both chlorine atoms with methylthio groups via

Reagents:

-

3,5-Dichloroisothiazole-4-carbonitrile (from Phase 1) (1.0 eq)

-

Sodium Methanethiolate (NaSMe) (2.2 eq) (Commercial powder or generated in situ from MeSH + NaOMe)[1]

-

Solvent: Acetonitrile or THF (Anhydrous)[1]

Procedure:

-

Dissolve 3,5-Dichloroisothiazole-4-carbonitrile (1.79 g, 10 mmol) in anhydrous Acetonitrile (20 mL) under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add Sodium Methanethiolate (1.54 g, 22 mmol) portion-wise over 15 minutes.

-

Observation: A precipitate (NaCl) will form immediately.[1]

-

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting dichloro spot should disappear.[1]

-

Workup: Remove solvent under reduced pressure. Resuspend the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove salts.[1]

-

Dry organic layer over

, filter, and concentrate.[1] -

Product: 3,5-Bis(methylthio)isothiazole-4-carbonitrile .

Phase 3: Hydrolysis to 3,5-Di(methylthio)isothiazole-4-carboxamide

Objective: Convert the nitrile group to the primary amide without hydrolyzing the S-Me groups or opening the ring. Method: Acid-catalyzed hydration.

Reagents:

-

3,5-Bis(methylthio)isothiazole-4-carbonitrile (1.0 eq)

-

Concentrated Sulfuric Acid (

, 98%)[1] -

Ice water[1]

Procedure:

-

Place concentrated

(5 mL per gram of substrate) in a round-bottom flask. Cool to 0-5°C. -

Add 3,5-Bis(methylthio)isothiazole-4-carbonitrile portion-wise with stirring. Ensure complete dissolution.

-

Reaction: Stir at 40-50°C for 2-3 hours.

-

Control: Do not overheat (>80°C) to avoid decarboxylation or ring degradation.[1]

-

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The amide is less soluble in dilute acid and should precipitate.[1]

-

Isolation: Filter the solid. Wash with saturated

solution (to remove residual acid) and then with cold water.[1] -

Final Purification: Recrystallize from Methanol or Ethanol.

Data Summary & Process Parameters

| Parameter | Phase 1 (Core Synthesis) | Phase 2 (Substitution) | Phase 3 (Hydrolysis) |

| Substrate | Malononitrile | 3,5-Dichloro-isothiazole-CN | 3,5-Bis(SMe)-isothiazole-CN |

| Key Reagent | NaSMe (2.2 eq) | Conc. | |

| Temperature | -5°C to 20°C | 0°C to RT | 40°C |

| Time | 3-4 Hours | 4 Hours | 2-3 Hours |

| Critical Hazard | Chlorine Gas (Toxic) | Methanethiol (Stench/Toxic) | Acid Burns / Exotherm |

| Typical Yield | 65% | 88% | 75-80% |

Safety & Hazards (HSE Guidelines)

-

Carbon Disulfide (

): Extremely flammable (Flash point -30°C) and neurotoxic.[1] Use only in a high-efficiency fume hood. Avoid static discharge.[1] -

Chlorine Gas (

): Corrosive and toxic.[1] Use a gas trap (NaOH scrubber) for the exhaust.[1] -

Sodium Methanethiolate: Releases toxic MeSH gas upon contact with acid or moisture.[1] Bleach (hypochlorite) solution should be kept ready to neutralize smells and spills.[1]

-

Isothiazoles: Many isothiazole derivatives are skin sensitizers.[1] Wear double nitrile gloves and handle solids in a hood.[1]

References

-

Hatchard, W. R. (1964).[1] "Synthesis of Isothiazoles from 2,2-Dicyano-1,1-dithiolates." Journal of Organic Chemistry, 29(3), 660–665.[1]

-

Ma, X., et al. (2020).[1] "Three-Component Reactions for the Synthesis of Isothiazoles." Organic Letters, 22(13), 5284–5288.[1] [1]

-

Lewis, S. N., et al. (1964).[1] "Isothiazoles.[1][6][7][8][9][10] I. 3,5-Dichloroisothiazoles."[1][6][7] U.S. Patent 3,155,678.[1][7] (Foundational patent for the chlorination of dithiolates).[1]

-

Kalogirou, A. S., & Koutentis, P. A. (2024).[1][6] "5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)." Molbank, 2024(2), M1813.[6] (Describes analogous halogen displacement chemistry).

-

AiFChem Product Database. (2024). "3,5-Bis(methylthio)isothiazole-4-carboxamide (CAS 4886-14-0)."[5] (Verification of target existence).

Sources

- 1. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4886-14-0 | 3,5-Bis(methylthio)isothiazole-4-carboxamide - AiFChem [aifchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Biological Screening of Isothiazole Compounds

Introduction: The Versatility and Therapeutic Potential of the Isothiazole Scaffold

Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known for a wide spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, and anticancer properties.[1][4][5] The commercial success of isothiazolinones, such as methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT), as broad-spectrum biocides in industrial and cosmetic applications underscores the potent bioactivity of this heterocyclic core.[6][7]

The primary mechanism of action for many isothiazole compounds, particularly isothiazolinones, involves the inhibition of life-sustaining enzymes, especially those containing thiol groups at their active sites.[6][8][9] This occurs through the formation of mixed disulfides, leading to the disruption of critical metabolic pathways, inhibition of growth, and ultimately, cell death.[8][9] This reactivity profile makes isothiazoles compelling candidates for the development of novel therapeutic agents against a range of diseases.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the biological screening of novel isothiazole compounds. It offers a logical, field-proven workflow, from initial high-throughput screening to more detailed mechanistic and safety profiling. The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

A Strategic Workflow for Isothiazole Compound Screening

A successful screening campaign for isothiazole derivatives requires a multi-tiered approach. The workflow should be designed to efficiently identify compounds with desired biological activity while simultaneously flagging potential liabilities such as cytotoxicity.

Caption: A strategic workflow for screening isothiazole compounds.

Part 1: Primary Screening - Identifying Bioactive Candidates

The initial phase of screening aims to rapidly assess a library of isothiazole compounds for a desired biological activity. High-throughput screening (HTS) methodologies are essential for this stage, allowing for the efficient evaluation of thousands of compounds.[10][11]

Protocol 1: High-Throughput Antimicrobial Susceptibility Testing

This protocol describes a 96-well format broth microdilution assay for the rapid screening of isothiazole compounds against bacterial and fungal pathogens.[11][12][13]

Objective: To identify isothiazole compounds that inhibit the visible growth of microorganisms.

Materials:

-

Isothiazole compound library (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 600 nm

Step-by-Step Methodology:

-

Preparation of Compound Plates:

-

Dispense 98 µL of sterile growth medium into each well of a 96-well plate.

-

Add 2 µL of each isothiazole compound from the library to individual wells to achieve the desired final screening concentration (e.g., 10 µM).

-

Include positive control wells (medium with a known antibiotic, e.g., penicillin) and negative control wells (medium with solvent, e.g., DMSO).

-

-

Inoculum Preparation:

-

Culture the microbial strain overnight in the appropriate growth medium.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well of the compound plate.

-

The final volume in each well will be 200 µL.

-

Cover the plates and incubate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Data Acquisition and Analysis:

-

Measure the optical density (OD) at 600 nm using a plate reader.

-

Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank))

-

Compounds exhibiting a high percentage of inhibition (e.g., >80%) are considered "hits."

-

Protocol 2: Initial Cytotoxicity Screening (LDH Release Assay)

It is crucial to assess the cytotoxicity of the isothiazole compounds early in the screening process to eliminate non-specific cytotoxic agents. The Lactate Dehydrogenase (LDH) release assay is a reliable method for measuring cell membrane integrity.[15][16]

Objective: To identify isothiazole compounds that are toxic to mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Isothiazole compound library

-

LDH cytotoxicity assay kit

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with the isothiazole compounds at the same concentration used in the primary bioactivity screen (e.g., 10 µM).

-

Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

-

-

Incubation:

-

Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24-48 hours).

-

-

LDH Measurement:

-

Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[15]

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (OD_compound - OD_negative_control) / (OD_positive_control - OD_negative_control)

-

Compounds with low cytotoxicity are prioritized for further investigation.

-

Part 2: Hit Confirmation and Potency Determination

Compounds identified as "hits" in the primary screen need to be confirmed and their potency determined through dose-response analysis.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][17] This is a critical parameter for evaluating the potency of antimicrobial compounds.

Objective: To determine the MIC of hit isothiazole compounds.

Step-by-Step Methodology:

-

Serial Dilution:

-

Perform a serial two-fold dilution of the hit compounds in a 96-well plate containing growth medium. Concentrations typically range from 100 µM down to 0.05 µM.

-

-

Inoculation and Incubation:

-

Inoculate the wells with the microbial suspension as described in Protocol 1.

-

-

MIC Determination:

Table 1: Hypothetical MIC and Cytotoxicity Data for Isothiazole Hits

| Compound ID | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | CC50 (µM) vs. HEK293 | Selectivity Index (CC50/MIC vs. S. aureus) |

| ISO-001 | 1.56 | 6.25 | >100 | >64.1 |

| ISO-002 | 0.78 | 3.12 | 25.5 | 32.7 |

| ISO-003 | 12.5 | >100 | >100 | >8.0 |

| ISO-004 | 3.12 | 12.5 | 5.8 | 1.9 |

CC50: 50% cytotoxic concentration

Part 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its biological effect is crucial for lead optimization. Given that many isothiazoles target enzymes, enzyme inhibition assays are a logical next step.[19][20][21]

Protocol 4: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of isothiazole compounds against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest.

Objective: To determine if hit isothiazole compounds inhibit the activity of a target enzyme.

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Assay buffer

-

Hit isothiazole compounds

-

96- or 384-well plates

-

Plate reader (e.g., for fluorescence or absorbance)

Step-by-Step Methodology:

-

Enzyme and Compound Pre-incubation:

-

Add the enzyme and varying concentrations of the isothiazole compound to the wells of a microplate.

-

Incubate for a short period to allow for compound binding to the enzyme.

-

-

Initiation of Reaction:

-

Add the enzyme substrate to initiate the reaction.

-

-

Kinetic or Endpoint Reading:

-

Monitor the reaction progress over time (kinetic) or stop the reaction after a fixed time and measure the product formation (endpoint).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Caption: A simplified diagram of enzyme inhibition by an isothiazole compound.

Conclusion and Future Directions

The experimental framework outlined in this application note provides a robust starting point for the biological screening of isothiazole compounds. By systematically progressing from high-throughput screening to more detailed mechanistic studies, researchers can efficiently identify and characterize novel isothiazole derivatives with therapeutic potential. Promising lead compounds identified through this workflow can then be advanced to more complex cellular and in vivo models for further preclinical development. The inherent reactivity and diverse biological activities of the isothiazole scaffold ensure its continued importance in the quest for new medicines.

References

-

Isothiazolinone - Wikipedia. (n.d.). Retrieved from [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). News-Medical.Net. Retrieved from [Link]

-

High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay. (n.d.). PubMed. Retrieved from [Link]

-

The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved from [Link]

-

Minimum inhibitory concentration - Wikipedia. (n.d.). Retrieved from [Link]

-

Isothiazolinone. (2022, September 13). Petrochemical Daneshmand. Retrieved from [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC. Retrieved from [Link]

-

The Mechanism of Action of Isothiazolone Biocides. (n.d.). ResearchGate. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

-

Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024, July 24). Royal Society of Chemistry. Retrieved from [Link]

-

The Mechanism of Action of Isothiazolone Biocide. (2006, March 12). OnePetro. Retrieved from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

-

Enzyme Activity Assays. (n.d.). Amsbio. Retrieved from [Link]

-

High-throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. (n.d.). Mary Ann Liebert, Inc. Retrieved from [Link]

-

Amping antimicrobial discovery with high-throughput screening. (2016, March 16). Drug Target Review. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PMC. Retrieved from [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 18). De Gruyter. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Synthesis of isothiazole derivatives with potential biological activity. (n.d.). PubMed. Retrieved from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]

-

(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2025, August 7). ResearchGate. Retrieved from [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved from [Link]

-

A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (n.d.). PubMed. Retrieved from [Link]

-

Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube. Retrieved from [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025, September 4). PMC. Retrieved from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29). Journal of Survey in Fisheries Sciences. Retrieved from [Link]

-

The antimicrobial activity of the newly synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved from [Link]

-

Mechanism for the synthesis of thiazoles and isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 7. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. onepetro.org [onepetro.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. tribioscience.com [tribioscience.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. blog.biobide.com [blog.biobide.com]

- 20. amsbio.com [amsbio.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

Application Notes and Protocols for the Development of 3,5-Di(methylthio)isothiazole-4-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive framework for the synthesis and evaluation of novel derivatives based on the 3,5-Di(methylthio)isothiazole-4-carboxamide core. We will delve into the rationale behind synthetic strategies, provide detailed, step-by-step protocols for synthesis and biological screening, and discuss the importance of structure-activity relationship (SAR) studies in optimizing lead compounds. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers to explore the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Exploring 3,5-Di(methylthio)isothiazole-4-carboxamide Derivatives

The isothiazole ring system is a cornerstone in the development of various therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse molecular interactions make it a versatile pharmacophore. The carboxamide moiety is also a critical functional group in many approved drugs, contributing to target binding through hydrogen bond donation and acceptance. The combination of these two functionalities in the 3,5-Di(methylthio)isothiazole-4-carboxamide scaffold presents a compelling starting point for the discovery of novel bioactive molecules.

The methylthio groups at the 3 and 5 positions of the isothiazole ring offer several advantages. They can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, these sulfur atoms can be susceptible to oxidation under physiological conditions, offering a potential handle for metabolic activation or modulation of the compound's pharmacokinetic profile.

This guide will focus on two key aspects of developing derivatives from this core scaffold:

-

Modification of the Carboxamide: The amide nitrogen provides a straightforward point for derivatization, allowing for the introduction of a wide variety of substituents to probe the chemical space around the pharmacophore.

-

Bioisosteric Replacement of the Carboxamide: Replacing the carboxamide with known bioisosteres can modulate the compound's physicochemical properties, such as pKa and membrane permeability, while maintaining key binding interactions.[2][3]

Our exploration will be guided by the established biological activities of related heterocyclic compounds, which include anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

Synthesis of the Core Scaffold and its Derivatives

The synthetic strategy begins with the commercially available precursor, 3,5-Bis(methylthio)isothiazole-4-carbonitrile. The conversion of the nitrile to the primary carboxamide is a key step, followed by derivatization at the amide nitrogen.

Caption: General workflow for the synthesis of 3,5-Di(methylthio)isothiazole-4-carboxamide derivatives.

Protocol: Synthesis of 3,5-Di(methylthio)isothiazole-4-carboxamide (Core Scaffold)

Principle: This protocol describes the hydrolysis of the nitrile group of 3,5-Bis(methylthio)isothiazole-4-carbonitrile to the corresponding primary amide using a mild, base-catalyzed reaction with hydrogen peroxide.

Materials:

-

3,5-Bis(methylthio)isothiazole-4-carbonitrile

-

Ethanol

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrogen peroxide (30% w/w)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1.0 g of 3,5-Bis(methylthio)isothiazole-4-carbonitrile in 20 mL of ethanol.

-

Cool the solution in an ice bath and add 5 mL of 1 M NaOH solution dropwise with stirring.

-

Slowly add 5 mL of 30% hydrogen peroxide to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 20 mL of distilled water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield the pure 3,5-Di(methylthio)isothiazole-4-carboxamide.

Protocol: Synthesis of N-Substituted Derivatives

Principle: This protocol details the N-alkylation or N-acylation of the core scaffold to introduce diverse substituents on the carboxamide nitrogen.

Materials:

-

3,5-Di(methylthio)isothiazole-4-carboxamide

-

Anhydrous Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide or Acyl halide (e.g., benzyl bromide, acetyl chloride)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Nitrogen atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 500 mg of 3,5-Di(methylthio)isothiazole-4-carboxamide and 10 mL of anhydrous DMF.

-

Cool the solution to 0 °C and add 1.1 equivalents of sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add 1.1 equivalents of the desired alkyl halide or acyl halide.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C with saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired N-substituted derivative.

Application Notes: Biological Evaluation of Derivatives

Given the broad spectrum of activity associated with isothiazole-containing compounds, a tiered screening approach is recommended to efficiently identify promising derivatives.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Definitive Purification Strategies for Synthesized 3,5-Di(methylthio)isothiazole-4-carboxamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral and anti-inflammatory properties.[1] 3,5-Di(methylthio)isothiazole-4-carboxamide is a key intermediate in the development of novel therapeutic agents. The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this starting material. This guide provides a comprehensive, field-proven methodology for the purification of crude 3,5-Di(methylthio)isothiazole-4-carboxamide, emphasizing the rationale behind procedural choices to empower researchers with a robust and adaptable workflow. We detail protocols for recrystallization and column chromatography, methods for rigorous purity assessment, and a guide for troubleshooting common challenges.

Introduction: The Imperative for Purity

Synthetic organic chemistry rarely yields a perfectly pure product directly from the reaction vessel. The crude mixture of 3,5-Di(methylthio)isothiazole-4-carboxamide typically contains unreacted starting materials, reagents, catalysts, and side-products. These impurities can interfere with subsequent synthetic steps, compromise biological assay results, and introduce variability into drug development pipelines.

Therefore, a systematic and validated purification strategy is not merely a procedural step but a foundational requirement for data integrity and successful research outcomes.[2] This document serves as a practical guide to achieving high-purity 3,5-Di(methylthio)isothiazole-4-carboxamide suitable for the most demanding applications.

Pre-Purification Analysis: Know Your Impurities

Understanding the potential impurities is crucial for designing an effective purification strategy. While the exact impurity profile depends on the specific synthetic route, common synthesis pathways for isothiazoles may introduce the following contaminants:

-

Unreacted Starting Materials: Precursors used in the ring-forming condensation reaction.

-

Sulfur Reagents: Elemental sulfur or other sulfur sources that may persist.

-

Oxidized/Reduced Byproducts: The isothiazole ring and methylthio groups can be susceptible to oxidation.

-

Solvents and Reagents: Residual solvents from the reaction or workup (e.g., DMF, toluene) and other reagents.

-

Oligomeric Byproducts: Self-condensation or other side reactions can lead to higher molecular weight impurities.

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to visualize the number of components and guide the choice of purification method.

Purification Workflow: A Two-Stage Approach

We present a logical workflow that begins with a bulk purification technique (recrystallization) and can be followed by a high-resolution technique (flash column chromatography) if necessary.

Caption: Purification workflow for 3,5-Di(methylthio)isothiazole-4-carboxamide.

Part A: Detailed Purification Protocols

Protocol A: Recrystallization from Ethanol/Water

Recrystallization is an efficient method for removing impurities with different solubility profiles from the target compound.[3] The carboxamide and isothiazole moieties suggest moderate polarity, making a mixed solvent system of ethanol and water an excellent starting point.[4]

Causality: The principle is to dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble, and then to induce crystallization by cooling, which decreases its solubility. Impurities that are either highly soluble or sparingly soluble in the hot solvent will remain in the solution (mother liquor) or can be filtered out, respectively.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a stock of absolute ethanol and deionized water.

-

Dissolution: Place the crude 3,5-Di(methylthio)isothiazole-4-carboxamide (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 20-30 mL) while stirring and heating to near boiling to dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

-

Induce Crystallization: To the hot, clear solution, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

-

Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is critical for the formation of large, pure crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture) to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight. Record the final mass and calculate the yield.

Protocol B: Flash Column Chromatography

If recrystallization fails to yield a product of sufficient purity, flash column chromatography is the method of choice for separating compounds based on differences in their polarity and interaction with a stationary phase.[5]

Causality: The stationary phase (silica gel) is highly polar. Non-polar compounds will have weak interactions and will be eluted quickly by a non-polar mobile phase. Polar compounds, like our target molecule, will interact more strongly with the silica and elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively elute the desired compound, leaving more polar impurities behind on the column.[6]

Step-by-Step Methodology:

-

TLC Analysis & Solvent System Selection:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on a silica gel TLC plate and elute with various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.

-

The ideal solvent system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35.

-

-

Column Packing:

-

Select an appropriately sized glass column and slurry-pack it with silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

-

Carefully add the dry-loaded sample to the top of the packed column. This technique generally results in better separation than loading the sample as a liquid.[7]

-

-

Elution:

-

Begin eluting with the non-polar mobile phase, collecting fractions in test tubes.

-

Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.

-

-

Isolation:

-

Combine the fractions that contain only the pure compound into a round-bottomed flask.

-

Remove the solvent using a rotary evaporator to yield the purified product.[6]

-

Part B: Purity Assessment and Verification

Purity assessment is a critical step to validate the success of the purification protocol.[2][8]

-

Thin-Layer Chromatography (TLC): A rapid, qualitative check. The purified product should appear as a single spot under UV light and/or with an appropriate stain.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[2] A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for analyzing isothiazole derivatives.[9] The purity is determined by the area percentage of the main peak.

-

Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point range (typically <2 °C). Impurities will broaden and depress the melting point.[3]

-

Spectroscopic Confirmation (NMR & MS):

Data Summary: A Comparative Analysis

The effectiveness of the purification process should be quantified and documented.

| Analytical Method | Result Before Purification | Result After Purification |

| Appearance | Yellowish, clumpy solid | Off-white crystalline solid |

| TLC (Rf in 7:3 Hex:EtOAc) | Major spot at 0.3, minor spots at 0.1, 0.5 | Single spot at 0.3 |

| HPLC Purity | 85.2% | >99.0% |

| Melting Point | 145-150 °C | 154-155 °C |

Expert Insights & Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Recrystallization: Compound "oils out" instead of crystallizing. | The solution is too saturated, or it was cooled too quickly. Impurities are inhibiting crystal lattice formation. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to create nucleation sites. If the problem persists, a pre-purification step like chromatography may be needed.[7] |

| Recrystallization: Very low yield. | The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution. | Reduce the amount of solvent used for dissolution to the absolute minimum required. Ensure the cooling step is thorough (ice bath). Analyze the mother liquor by TLC; if significant product is present, consider a second crystallization or solvent evaporation and re-purification. |

| Chromatography: Compound will not elute from the column. | The mobile phase is not polar enough. The compound may be irreversibly adsorbing or decomposing on the acidic silica gel. | Drastically increase the polarity of the mobile phase (e.g., switch to dichloromethane/methanol). If decomposition is suspected, test stability on a TLC plate first. Consider using a different stationary phase like neutral alumina or reversed-phase C18 silica.[7][11] |

| Chromatography: Poor separation of compound from an impurity. | The chosen mobile phase has insufficient selectivity. The column may have been overloaded. | Re-optimize the solvent system using TLC; try adding a third solvent to modulate selectivity. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica mass).[7] |

| HPLC Analysis: Peak tailing or broad peaks. | Secondary interactions with the stationary phase; inappropriate mobile phase pH for an ionizable compound. | Ensure the mobile phase pH is buffered and appropriate for the compound. For basic compounds, acidic modifiers (formic acid, TFA) are often used. For acidic compounds, basic modifiers may be needed. Check for column degradation.[12] |

References

-

Al-Said, M. S., Ghorab, M. M., & Al-Qalawi, H. R. M. (2011). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 16(8), 6434–6445. [Link]

-

Reddy, T. R., Reddy, L. R., & Reddy, K. R. (2017). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 41(19), 10563–10570. [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

Wang, J., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4192. [Link]

-

Zaręba, P., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Molecules, 24(20), 3769. [Link]

-

Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673–694. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7315. [Link]

-

Pain, D. L., & Slack, R. (1965). The chemistry of isothiazoles. Journal of the Chemical Society (Resumed), 5166-5176. [Link]

-

Hénaff, N., & Whiting, A. (2000). Product Class 15: Isothiazoles. Science of Synthesis, 11, 507-569. [Link]

-

Ivanova, Y., & Wessig, P. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137. [Link]

-

Roman, M. (2005). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Combinatorial chemistry & high throughput screening, 8(8), 771-783. [Link]

-

Dutscher. Protein purification troubleshooting guide. [Link]

-

University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

-

Potkin, V. I., et al. (2020). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 56(8), 1324-1331. [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

Medistri. (2023). Small Molecule Identification and Purity Testing. [Link]

-

Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 232-238. [Link]

-

Mohrig, J. R., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. youtube.com [youtube.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Purification [chem.rochester.edu]

- 12. HPLC故障排除指南 [sigmaaldrich.com]

Application Note: 3,5-Di(methylthio)isothiazole-4-carboxamide as a Privileged Scaffold for Probe Discovery

This Application Note and Protocol guide details the use of 3,5-Di(methylthio)isothiazole-4-carboxamide (CAS 4886-14-0), a privileged electrophilic scaffold used primarily in the discovery and synthesis of bioactive chemical probes, particularly for kinase inhibition (e.g., MEK, CDK) and antiviral activity (e.g., Picornavirus 3C protease).

Introduction & Core Utility

3,5-Di(methylthio)isothiazole-4-carboxamide is a specialized heterocyclic building block and chemical probe precursor. Unlike "direct-to-biology" probes that bind a single target with high affinity, this compound serves as a versatile electrophilic scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).

Its core utility lies in the bis-electrophilic nature of the isothiazole ring. The two methylthio (-SMe) groups at positions 3 and 5 act as leaving groups, allowing for sequential Nucleophilic Aromatic Substitution (

-

Kinases: MEK1/2, CDK (Cyclin-Dependent Kinases), and GAK (Cyclin G-associated Kinase).

-

Viral Proteases: Picornavirus 3C protease (inhibiting viral replication).

-

Fungal Pathogens: Intrinsic antifungal activity and plant defense activation (analogous to Isotianil).

Mechanism of Action (Chemical & Biological)

Chemical Mechanism: Regioselective

The isothiazole ring is electron-deficient, making the carbons at positions 3 and 5 susceptible to nucleophilic attack.

-

Step 1: The first displacement typically occurs at the C-5 position due to electronic activation by the adjacent ring nitrogen and the electron-withdrawing carboxamide group.

-

Step 2: A second displacement can occur at the C-3 position under more forcing conditions, allowing for the creation of asymmetrical 3,5-diamino probes.

Biological Mechanism (Downstream Targets)

Once derivatized, the resulting probes function via:

-

ATP-Competitive Inhibition: The isothiazole-4-carboxamide motif mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinases (e.g., MEK1, CDK2).

-

Covalent Modification (Potential): In some antiviral applications, residual methylthio groups can react with active site cysteines in viral proteases (e.g., 3C protease), leading to irreversible inhibition.

Pathway Visualization

Caption: Regioselective synthesis pathway transforming the 3,5-di(methylthio) scaffold into bioactive kinase and antiviral probes.

Experimental Protocols

Protocol A: Synthesis of Bioactive Probes (Library Generation)

Objective: To synthesize a library of 5-amino-3-(methylthio)isothiazole-4-carboxamides for SAR screening.

Reagents:

-

3,5-Di(methylthio)isothiazole-4-carboxamide (1.0 eq)

-

Primary Amine (e.g., aniline, benzylamine) (1.1 eq)

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol (EtOH) or DMF.

Procedure:

-

Dissolution: Dissolve 100 mg (0.43 mmol) of 3,5-Di(methylthio)isothiazole-4-carboxamide in 2 mL of anhydrous EtOH.

-

Addition: Add 1.1 equivalents of the desired primary amine and 2.0 equivalents of

. -

Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the starting material (

) and appearance of the monosubstituted product (-

Note: The C-5 methylthio group is displaced first.

-

-

Workup: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH. If soluble, evaporate solvent and purify via silica gel chromatography.

-

Characterization: Verify structure via

-NMR (loss of one SMe peak at ~2.6 ppm).

Protocol B: Kinase Inhibition Assay (MEK1/2 Screen)

Objective: To evaluate the synthesized isothiazole probes for MEK1 kinase inhibition.[1]

Materials:

-

Recombinant MEK1 enzyme.

-

Substrate: ERK2 (inactive).

-

ATP (10 µM and 1 mM stocks).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

, 1 mM DTT. -

Detection: ADP-Glo™ Kinase Assay (Promega) or similar.

Step-by-Step:

-

Preparation: Prepare 10 mM stock solutions of the isothiazole probes in DMSO.

-

Dilution: Dilute probes to 4x working concentrations (e.g., 40 µM for a 10 µM final screen) in Assay Buffer.

-

Enzyme Mix: Mix MEK1 (0.2 µ g/well ) with the probe in a 384-well plate. Incubate for 15 minutes at RT to allow binding.

-

Reaction Start: Add the Substrate Mix (ERK2 + ATP). Final ATP concentration should be near the

(approx. 10 µM). -

Incubation: Incubate at 30°C for 60 minutes.

-